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molecular formula C9H17NO B1627950 1-Isopropyl-piperidine-4-carboxaldehyde CAS No. 280774-04-1

1-Isopropyl-piperidine-4-carboxaldehyde

Cat. No. B1627950
M. Wt: 155.24 g/mol
InChI Key: NQCIDPPGMMMYBU-UHFFFAOYSA-N
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Patent
US06635657B1

Procedure details

A solution of 1-isopropylpiperidine-4-methanol (0.40 g, 2.5 mmol) and N-methylmorpholine (0.46 g, 3.8 mmol) in methylene chloride (20 mL) was treated with tetrapropylammonium perruthenate (0.089 g, 0.25 mmol). After 3 h, the mixture was concentrated and the residue purified by column chromatography (SiO2: 10% to 20% methanol:methylene chloride) affording 0.20 g (50%) of the title compound.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.089 g
Type
catalyst
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:9][CH2:8][CH:7]([CH2:10][OH:11])[CH2:6][CH2:5]1)([CH3:3])[CH3:2].CN1CCOCC1>C(Cl)Cl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[CH:1]([N:4]1[CH2:9][CH2:8][CH:7]([CH:10]=[O:11])[CH2:6][CH2:5]1)([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C)(C)N1CCC(CC1)CO
Name
Quantity
0.46 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.089 g
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (SiO2: 10% to 20% methanol:methylene chloride)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)N1CCC(CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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